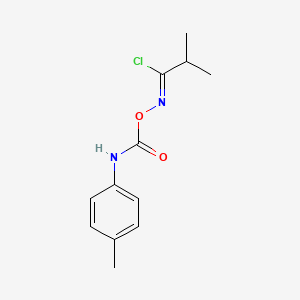

2-Methyl-N-((((4-methylphenyl)amino)carbonyl)oxy)propanimidoyl chloride

説明

“2-Methyl-N-((((4-methylphenyl)amino)carbonyl)oxy)propanimidoyl chloride” is a chemical compound with the molecular formula C12H15ClN2O2 and a molecular weight of 254.71 g/mol. It’s important to note that the specific properties and potential applications of this compound may vary depending on its structure and the context in which it is used .

科学的研究の応用

Homogeneous Catalysis

In the domain of homogeneous catalysis, "2-Methyl-N-((((4-methylphenyl)amino)carbonyl)oxy)propanimidoyl chloride" has been studied for its role in the aminocarbonylation of iodoalkenes and iodobenzene with amino acid esters. This process results in the formation of 2-oxo-carboxamide type derivatives and carboxamides of expected structure in excellent yields under specific conditions. The use of ionic liquids in these reactions has shown promise for recycling the ionic liquid-catalyst mixtures with minimal loss of activity, highlighting its potential for green chemistry applications (Müller et al., 2005).

Material Science and Polymer Chemistry

In material science and polymer chemistry, the compound has shown utility in the modification of surfaces and the creation of novel materials. For instance, the electroanalysis of oxygen reduction research demonstrates the potential of polymeric attachments of metalloporphyrins for selective reduction processes. Such materials could be vital for catalysis and sensor applications, presenting a method to control the reduction outcome by altering the surface coverage of the porphyrin (Bettelheim, Chan, & Kuwana, 1980).

Organic Synthesis

"2-Methyl-N-((((4-methylphenyl)amino)carbonyl)oxy)propanimidoyl chloride" plays a crucial role in organic synthesis, offering pathways to synthesize a variety of complex molecules. For example, research on the preparation and NMR characterization of highly substituted N-trimethyl chitosan chloride highlights the importance of chemical modifications to enhance the solubility and functionality of chitosan, a biopolymer with numerous applications in drug delivery and materials science (Sieval et al., 1998).

Environmental Applications

The study on the degradation of ionic liquids in a Fenton-like system showcases the environmental relevance of "2-Methyl-N-((((4-methylphenyl)amino)carbonyl)oxy)propanimidoyl chloride" by examining its breakdown in water. This research suggests potential for reducing pollution and mitigating the environmental impact of ionic liquid residues (Siedlecka et al., 2008).

特性

IUPAC Name |

[(Z)-(1-chloro-2-methylpropylidene)amino] N-(4-methylphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN2O2/c1-8(2)11(13)15-17-12(16)14-10-6-4-9(3)5-7-10/h4-8H,1-3H3,(H,14,16)/b15-11- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZRLBBCCFXBRDY-PTNGSMBKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)ON=C(C(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)NC(=O)O/N=C(/C(C)C)\Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-N-((((4-methylphenyl)amino)carbonyl)oxy)propanimidoyl chloride | |

CAS RN |

145252-21-7 | |

| Record name | Propanimidoyl chloride, 2-methyl-N-((((4-methylphenyl)amino)carbonyl)oxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145252217 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

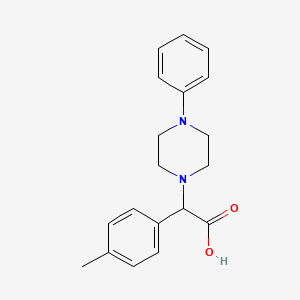

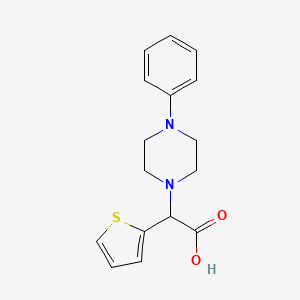

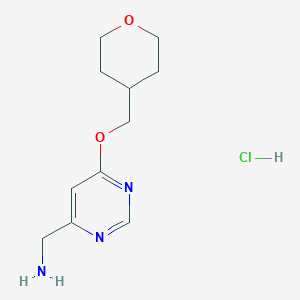

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(2-Fluorobenzyl)-1H-imidazol-4-yl]methanamine hydrochloride](/img/structure/B1652428.png)

![1-[3-(Trifluoromethyl)benzyl]cyclobutanamine hydrochloride](/img/structure/B1652431.png)

![1-[4-(Aminomethyl)phenyl]azepan-2-one hydrochloride](/img/structure/B1652433.png)

![1-[4-(Trifluoromethyl)benzyl]cyclobutanamine hydrochloride](/img/structure/B1652439.png)

![[2-(Propan-2-yloxy)pyrimidin-4-yl]methanamine hydrochloride](/img/structure/B1652440.png)

![1-[(3-Fluorophenyl)methyl]cyclobutyl-methanamine hydrochloride](/img/structure/B1652442.png)

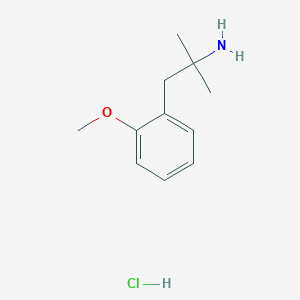

![2-Methyl-1-[2-(trifluoromethyl)phenyl]propan-2-amine hydrochloride](/img/structure/B1652446.png)